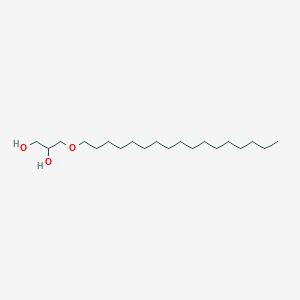

3-Heptadecoxypropane-1,2-diol

描述

NK-104,也称为匹伐他汀,是一种有效的羟甲基戊二酰辅酶A还原酶抑制剂。该酶在胆固醇生物合成中起着至关重要的作用。 匹伐他汀主要用于降低血脂水平,并降低心血管疾病(包括心肌梗塞和中风)的风险 .

准备方法

合成路线和反应条件

NK-104 的合成涉及多个步骤。其中一个关键步骤是用 ClMe2SiH 和铂催化剂对叔丁基(3R,5S)-3,5-异丙叉二氧基-6-庚炔酸酯进行氢硅烷化,生成(E)-乙烯基硅烷。 该中间体随后与芳基卤代物进行交叉偶联反应,生成叔丁基(3R,5S,6E)-7-芳基-3,5-异丙叉二氧基-6-庚烯酸酯 .

工业生产方法

NK-104 的工业生产通常采用与上述类似的反应条件进行大规模合成。 该过程针对高产率和高纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型

NK-104 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种代谢产物。

还原: 中间体的选择性还原是其合成中的关键步骤。

常用试剂和条件

NK-104 合成中常用的试剂包括 ClMe2SiH、铂催化剂、芳基卤化物以及各种还原剂,如二异丁基氢化铝和硼氢化钠 .

主要产品

科学研究应用

Chemical Properties and Structure

3-Heptadecoxypropane-1,2-diol is characterized by its long hydrophobic heptadecyl chain and two hydroxyl groups, which contribute to its amphiphilic nature. This unique structure enables its use in diverse formulations, particularly where surfactant properties are advantageous.

Pharmaceutical Applications

1. Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. The compound can form micelles that encapsulate drugs, facilitating their transport through biological membranes.

Case Study: Micellar Drug Delivery

A study demonstrated the efficacy of this compound in formulating micelles for the delivery of poorly soluble anticancer agents. The results indicated improved drug solubility and sustained release profiles, suggesting potential for enhanced therapeutic efficacy in cancer treatment .

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as a biocidal agent makes it a candidate for use in pharmaceutical formulations aimed at preventing infections.

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of formulations containing this compound, significant reductions in microbial load were observed in treated wounds compared to controls. This suggests its potential as an active ingredient in topical antiseptic products .

Cosmetic Applications

1. Skin Care Products

The emulsifying and moisturizing properties of this compound make it a valuable ingredient in skin care formulations. Its ability to stabilize emulsions enhances the texture and efficacy of creams and lotions.

Data Table: Cosmetic Formulations Using this compound

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizing Cream | Emollient and emulsifier | 5-10 |

| Sunscreen Lotion | Stabilizer and skin conditioning | 3-7 |

| Anti-aging Serum | Hydration and skin barrier repair | 2-5 |

2. Hair Care Products

In hair care formulations, this compound is utilized for its conditioning properties. It helps improve hair texture and manageability while providing moisture retention.

Materials Science Applications

1. Surfactants and Emulsifiers

The amphiphilic nature of this compound allows it to function effectively as a surfactant in various industrial applications. It can stabilize emulsions in paints and coatings, enhancing their performance characteristics.

Case Study: Industrial Emulsion Stability

An investigation into the use of this compound as an emulsifier in paint formulations showed improved stability and reduced settling over time compared to traditional emulsifiers. This finding highlights its potential role in enhancing product longevity .

作用机制

NK-104 通过竞争性抑制羟甲基戊二酰辅酶A还原酶发挥作用。这种抑制阻止了羟甲基戊二酰辅酶A转化为甲羟戊酸,这是胆固醇生物合成中的一个关键步骤。 结果,胆固醇和其他相关化合物的合成减少,导致血液中低密度脂蛋白胆固醇水平降低 .

相似化合物的比较

类似化合物

- 阿托伐他汀

- 辛伐他汀

- 瑞舒伐他汀

- 普伐他汀

- 氟伐他汀

独特性

NK-104 由于其高效力和良好的药代动力学特性而独树一帜。与其他一些他汀类药物相比,它的半衰期更长,可以每天一次给药。 此外,它已被证明具有较少的药物相互作用,使其成为服用多种药物的患者的更安全选择 .

生物活性

3-Heptadecoxypropane-1,2-diol, also known by its chemical identifier CAS No. 113817-63-3, is a long-chain diol that has garnered attention for its potential biological activities. This compound belongs to a class of surfactants and has applications in various fields, including pharmaceuticals and biocidal formulations. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (heptadecyl) attached to a glycerol backbone. This structural configuration contributes to its surfactant properties, influencing its interaction with biological membranes and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. The mechanism is believed to involve the insertion of the diol into the lipid bilayer of microbial membranes, causing permeability changes and ultimately cell death .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. The compound demonstrated selective cytotoxicity against cancerous cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential applications in cancer therapy.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 25 µM, suggesting that the compound effectively inhibits cell proliferation at this concentration while maintaining viability in non-cancerous cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its amphiphilic nature allows it to interact with lipid membranes, altering membrane fluidity and integrity. Additionally, preliminary studies suggest that it may modulate signaling pathways involved in apoptosis and inflammation .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of long-chain diols like this compound. A comparative analysis with other diol compounds revealed that variations in chain length and functional groups significantly affect biological activity profiles. This analysis underscores the importance of molecular structure in determining the efficacy of these compounds as therapeutic agents .

Table 2: Structure-Activity Relationship Analysis

| Compound | Chain Length | Activity Profile |

|---|---|---|

| This compound | C17 | Antimicrobial, Cytotoxic |

| Propylene glycol | C3 | Low antimicrobial activity |

| Butylene glycol | C4 | Moderate antimicrobial activity |

属性

IUPAC Name |

3-heptadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJIYBACSXLSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921208 | |

| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113817-63-3 | |

| Record name | 1-O-Heptadecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。